molecular formula C20H17N3O3 B2438410 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethyl-1,4-dihydroquinolin-4-one CAS No. 1260704-93-5

3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethyl-1,4-dihydroquinolin-4-one

Cat. No.: B2438410
CAS No.: 1260704-93-5
M. Wt: 347.374
InChI Key: JNAXEKHFWORTGZ-UHFFFAOYSA-N
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Description

3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethyl-1,4-dihydroquinolin-4-one is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c1-12-4-9-17-15(10-12)18(24)16(11-23(17)2)20-21-19(22-26-20)13-5-7-14(25-3)8-6-13/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNAXEKHFWORTGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-methoxybenzaldehyde with appropriate reagents to form the methoxyphenyl intermediate. This intermediate is then subjected to cyclization reactions to form the oxadiazole ring. Finally, the quinolinone moiety is introduced through a series of condensation and cyclization reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography to ensure the final product meets the desired specifications .

Chemical Reactions Analysis

Likely Reaction Sequence

The synthesis of this compound likely involves multi-step organic transformations, as inferred from analogous quinoline-oxadiazole derivatives:

  • Formation of the quinolinone core :

    • A quinolinone precursor (e.g., 1,6-dimethyl-1,4-dihydroquinolin-4-one) could be synthesized via cyclization reactions or modifications of existing quinoline derivatives .

  • Introduction of the oxadiazole moiety :

    • A hydrazide intermediate may be formed by reacting the quinolinone with hydrazine hydrate under reflux conditions .

    • Cyclization with triethyl orthoformate and catalytic acid (e.g., acetic acid) would form the 1,2,4-oxadiazole ring .

  • Attachment of the 4-methoxyphenyl group :

    • Cross-coupling reactions (e.g., Suzuki or Ullmann coupling) or direct substitution could introduce the aryl group at the oxadiazole’s 3-position .

Key Reaction Conditions

StepReagents/SolventsTemperature/Conditions
Quinolinone synthesisEthanol, reflux78°C for 10 h
Hydrazide formationHydrazine hydrate, ethanolReflux (TLC monitored)
Oxadiazole cyclizationTriethyl orthoformate, acetic acid104°C for 5 h
PurificationChromatography or recrystallizationRoom temperature or ethanol

Oxadiazole Ring Formation

The formation of the 1,2,4-oxadiazole ring involves a cyclocondensation reaction between a hydrazide and a carbonyl electrophile (e.g., triethyl orthoformate). This reaction is typically catalyzed by weak acids (e.g., acetic acid) and proceeds via nucleophilic attack followed by cyclization .

Simplified mechanism :

  • Nucleophilic attack of the hydrazide on the carbonyl carbon.

  • Elimination of water to form an intermediate.

  • Cyclization to yield the oxadiazole ring.

Potential Side Reactions

  • Hydrolysis : The oxadiazole ring may undergo hydrolysis under acidic or basic conditions, yielding amide byproducts.

  • Nucleophilic substitution : The quinoline’s reactive positions (e.g., 1- or 2-positions) may undergo alkylation or acylation if exposed to electrophiles .

Functional Group Analysis

  • Oxadiazole ring : Electron-deficient ring susceptible to nucleophilic attack.

  • Methoxyphenyl group : Donates electron density, potentially enhancing stability.

  • Quinoline core : Contains reactive sites (e.g., 2-position) for electrophilic substitution.

Typical Reactions

Reaction TypeConditionsExpected Outcome
Hydrolysis of oxadiazoleAcidic/basic aqueousAmide or carboxylic acid byproducts
Alkylation of quinolineAlkyl halide, baseSubstituted quinoline derivatives
Cross-couplingPalladium catalystAryl-substituted oxadiazole derivatives

Common Techniques

  • Chromatography : Column chromatography (e.g., silica gel) to isolate pure compound .

  • Recrystallization : Ethanol or DMF for final purification .

  • Analytical methods :

    • NMR spectroscopy : Confirms aromatic protons and carbonyl signals.

    • Mass spectrometry : Verifies molecular weight (e.g., 361.14 g/mol for a structurally related compound).

Biological Activity Trends

  • Antimicrobial activity : Quinoline-oxadiazole derivatives often show potent activity against bacteria and fungi, with methoxyphenyl groups enhancing solubility and bioavailability .

  • Anticancer potential : Some oxadiazole-containing compounds inhibit kinase pathways or induce apoptosis in cancer cells .

Structural Optimization Insights

  • Solubility : Methoxy substitutions improve aqueous solubility compared to hydrophobic analogs .

  • Stability : Microsomal stability is critical for in vivo efficacy; compounds with poor stability (e.g., rapid hydrolysis) show reduced activity .

Scientific Research Applications

Table 1: Summary of Synthesis Steps

StepDescription
1Formation of methoxyphenyl intermediate
2Cyclization to form oxadiazole ring
3Condensation to introduce quinolinone

Chemistry

As a building block for the synthesis of more complex molecules, this compound is utilized in developing new chemical entities. Its unique structure allows for modifications that can lead to novel compounds with enhanced properties.

Biology

Research has indicated that 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethyl-1,4-dihydroquinolin-4-one exhibits potential biological activities:

  • Antimicrobial Activity : Studies have shown significant antimicrobial effects against various pathogens.
  • Anticancer Properties : Preliminary investigations suggest its efficacy in inhibiting cancer cell growth.

Case Study: Antimicrobial Activity

In a study published in RSC Advances, derivatives of similar compounds were screened for antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds demonstrated notable inhibition zones, suggesting potential therapeutic applications in treating infections .

Medicine

The compound has been explored for its therapeutic effects in treating various diseases. Its mechanism of action involves interaction with specific molecular targets, modulating enzyme activity and influencing cellular processes.

Table 2: Biological Activities and Mechanisms

ActivityMechanism of Action
AntimicrobialInhibition of bacterial cell wall synthesis
AnticancerInduction of apoptosis in cancer cells

Industry

In industrial applications, this compound is being investigated for its role in developing new materials with specific properties. Its unique chemical structure allows for modifications that can enhance material performance in various applications.

Mechanism of Action

The mechanism of action of 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethyl-1,4-dihydroquinolin-4-one apart is its unique combination of functional groups and rings, which confer distinct chemical and biological properties.

Biological Activity

The compound 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethyl-1,4-dihydroquinolin-4-one is a synthetic derivative that has attracted attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a quinoline core and an oxadiazole moiety. Its molecular formula is C20H18N4O6C_{20}H_{18}N_{4}O_{6}, with a molecular weight of 410.39 g/mol. The presence of the methoxyphenyl group contributes to its lipophilicity and potential bioactivity.

Research indicates that compounds containing oxadiazole and quinoline structures often exhibit diverse biological activities, including:

  • Antioxidant Activity : These compounds can scavenge free radicals, thereby protecting cells from oxidative stress.
  • Antimicrobial Activity : They have shown efficacy against various bacterial and fungal strains.
  • Anticancer Properties : Some derivatives have been reported to inhibit cancer cell proliferation through various pathways.

Antioxidant Activity

Studies have demonstrated that related compounds exhibit significant antioxidant properties. For instance, derivatives with similar structures have been shown to effectively reduce oxidative stress markers in vitro .

Antimicrobial Activity

The compound's antimicrobial potential has been evaluated against several pathogens:

  • Bacterial Activity : It has shown effectiveness against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The Minimum Inhibitory Concentration (MIC) values for these activities suggest potent antibacterial properties .
  • Antifungal Activity : Similar compounds have demonstrated superior antifungal activity compared to standard treatments like fluconazole .

Anticancer Activity

The anticancer effects of the compound were assessed through various in vitro assays:

  • Cell Proliferation Inhibition : Studies revealed that it inhibits the growth of cancer cell lines such as A549 (lung cancer) and AGS (gastric cancer) with IC50 values indicating significant potency .
  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific signaling pathways involved in cell death .

Case Studies

StudyFindings
Study 1Investigated the antioxidant properties; showed significant reduction in reactive oxygen species (ROS) levels in treated cells.
Study 2Evaluated antimicrobial effects; demonstrated MIC values lower than standard antibiotics against tested bacterial strains.
Study 3Focused on anticancer properties; exhibited IC50 values in the low micromolar range against various cancer cell lines.

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